molecular formula C12H22NaO7S B085739 Sodium 1,4-diisobutyl sulfosuccinate CAS No. 127-39-9

Sodium 1,4-diisobutyl sulfosuccinate

Cat. No.: B085739
CAS No.: 127-39-9
M. Wt: 333.36 g/mol
InChI Key: FXZAUBIBKADOBA-UHFFFAOYSA-N
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Description

Sodium 1,4-diisobutyl sulfosuccinate: is an anionic surfactant widely used in various industrial and scientific applications. It is known for its excellent wetting, dispersing, and emulsifying properties. The compound is often utilized in formulations requiring surface-active agents, such as detergents, emulsifiers, and dispersants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 1,4-diisobutyl sulfosuccinate is synthesized through the esterification of maleic acid with isobutanol, followed by sulfonation with sodium bisulfite. The reaction typically occurs in the presence of a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and sulfonation processes. The raw materials, maleic acid and isobutanol, are reacted in a reactor with a catalyst. The resulting ester is then sulfonated using sodium bisulfite to produce the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 1,4-diisobutyl sulfosuccinate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in hydrolysis under acidic or basic conditions .

Common Reagents and Conditions:

Major Products Formed:

Properties

CAS No.

127-39-9

Molecular Formula

C12H22NaO7S

Molecular Weight

333.36 g/mol

IUPAC Name

sodium;1,4-bis(2-methylpropoxy)-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C12H22O7S.Na/c1-8(2)6-18-11(13)5-10(20(15,16)17)12(14)19-7-9(3)4;/h8-10H,5-7H2,1-4H3,(H,15,16,17);

InChI Key

FXZAUBIBKADOBA-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)O.[Na]

127-39-9

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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